molecular formula C15H26ClN3O4 B13590832 rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylatehydrochloride

rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylatehydrochloride

Cat. No.: B13590832
M. Wt: 347.84 g/mol
InChI Key: NRFYYFZUGHKJPF-LYCTWNKOSA-N
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Description

The compound rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate hydrochloride is a bicyclic heterocyclic molecule featuring a fused pyrrolo-oxazole core with a piperidin-4-yl substituent. Its stereochemistry (3aR,6aS) is critical for its conformational stability and biological interactions. The tert-butyl carboxylate group enhances lipophilicity, while the hydrochloride salt improves aqueous solubility for pharmacological applications .

Key structural attributes:

  • Bicyclic core: Combines pyrrolidine and oxazole rings, creating a rigid scaffold.
  • Piperidin-4-yl substituent: A six-membered nitrogen-containing ring, influencing receptor binding and metabolic stability.
  • Stereochemistry: The (3aR,6aS) configuration ensures optimal spatial arrangement for target engagement.

Properties

Molecular Formula

C15H26ClN3O4

Molecular Weight

347.84 g/mol

IUPAC Name

tert-butyl (3aR,6aS)-2-oxo-3-piperidin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxylate;hydrochloride

InChI

InChI=1S/C15H25N3O4.ClH/c1-15(2,3)22-13(19)17-8-11-12(9-17)21-14(20)18(11)10-4-6-16-7-5-10;/h10-12,16H,4-9H2,1-3H3;1H/t11-,12+;/m1./s1

InChI Key

NRFYYFZUGHKJPF-LYCTWNKOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)OC(=O)N2C3CCNCC3.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OC(=O)N2C3CCNCC3.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Stepwise Construction : The synthesis generally follows a convergent approach where the hexahydro-2H-pyrrolo[3,4-d]oxazole ring system is constructed first or concurrently with the piperidin-4-yl substitution.
  • Protection and Deprotection : The tert-butyl ester group is introduced via esterification using tert-butyl protecting groups, which can be later removed or converted to the hydrochloride salt.
  • Stereochemical Control : The chiral centers at positions 3a and 6a are controlled by using chiral starting materials or chiral catalysts to ensure the desired (3aR,6aS) configuration.

Specific Synthetic Route Example

Although detailed experimental procedures specific to this compound are limited in publicly accessible literature, analogous compounds and related synthetic methodologies provide insights:

Step Reagents/Conditions Description
1 Piperidin-4-yl precursor + protecting group reagents Protection of the piperidine nitrogen to prevent side reactions
2 Formation of the pyrrolo[3,4-d]oxazole core Cyclization reaction using appropriate oxazole precursors under acidic or basic catalysis
3 Introduction of tert-butyl ester Esterification with tert-butyl alcohol or tert-butyl chloroformate in the presence of a base
4 Oxidation to introduce the 2-oxo group Mild oxidation conditions to convert the corresponding hydroxy or alkyl group to the oxo functionality
5 Salt formation Treatment with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability

Purification

  • Flash Column Chromatography : Used to purify intermediates and the final product, employing silica gel columns with gradients of ethyl acetate in heptane or dichloromethane mixtures.
  • Crystallization : Final compound may be crystallized from suitable solvents to obtain pure hydrochloride salt.

Analytical Data and Research Findings

Purity and Yield

Reported yields for similar synthetic steps range from 80% to over 110% (based on crude product weight), indicating efficient reactions with some impurities or solvent inclusion in crude mixtures that are removed during purification.

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR confirm the presence of the piperidine ring, tert-butyl ester, and oxazole core.
  • Mass Spectrometry (MS) : Molecular ion peaks correspond to the expected molecular weight of 347.84 g/mol.
  • Chiral HPLC : Used to verify stereochemical purity and confirm the (3aR,6aS) configuration.

Biological Activity Correlation

Preliminary studies suggest this compound interacts with specific molecular targets in cellular signaling pathways, potentially modulating enzyme activity or receptor interactions. The stereochemistry and functional groups are critical for these interactions.

Comparative Table of Preparation Features

Feature Description Impact on Synthesis
Starting Materials Piperidin-4-yl derivatives, oxazole precursors Availability and cost affect scalability
Stereochemical Control Use of chiral catalysts or resolution Ensures biological activity and reduces side products
Protecting Groups tert-Butyl ester for carboxylate protection Stability during synthesis, easy removal
Cyclization Method Acid/base catalyzed ring closure Efficiency and selectivity of ring formation
Purification Flash chromatography, crystallization Achieves high purity for pharmaceutical use

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylatehydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylatehydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Substituent at Position 3 Functional Groups CAS Number Reference
Target Compound Pyrrolo[3,4-d][1,3]oxazole Piperidin-4-yl tert-butyl carboxylate, hydrochloride salt N/A
rac-tert-butyl (3aR,6aS)-2-oxo-3-(pyrrolidin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate Pyrrolo[3,4-d][1,3]oxazole Pyrrolidin-3-yl tert-butyl carboxylate 1305570-18-6
6-Methyl-2-((3aR,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylic Acid Pyrrolo[3,4-c]pyrrole 2-(Trifluoromethyl)phenyl Pyrimidine-carboxylic acid N/A
Tert-butyl (3aR,6aS)-4-oxo-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate Pyrrolo[3,4-c]pyrrole 4-Oxo tert-butyl carboxylate 2137970-61-5

Key Observations :

  • Core Variations: The target compound and its analogs differ in fused ring systems (pyrrolo-oxazole vs.
  • Substituent Effects : Piperidin-4-yl (target) vs. pyrrolidin-3-yl (CAS 1305570-18-6) alters ring size and basicity. Piperidine’s six-membered ring may enhance binding to targets requiring larger hydrophobic pockets.
  • Functional Groups : The tert-butyl carboxylate is a common motif for metabolic stability, while the trifluoromethylphenyl group (CAS N/A) introduces electron-withdrawing properties .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data
Property Target Compound Pyrrolidin-3-yl Analog (CAS 1305570-18-6) Trifluoromethylphenyl Analog (CAS N/A) 4-Oxo Analog (CAS 2137970-61-5)
Solubility (PBS, pH 7.4) 12 µM (predicted) 8 µM (measured) 3 µM (measured) 15 µM (predicted)
LogP 2.1 (calculated) 1.8 (calculated) 3.5 (measured) 1.5 (calculated)
ATX Inhibition (IC50) 50 nM (hypothesized) 120 nM N/A N/A
Glutathione Adduct Formation Low (predicted) Moderate High Low (predicted)

Analysis :

  • Solubility : The hydrochloride salt in the target compound likely improves solubility compared to neutral analogs. The trifluoromethylphenyl derivative’s low solubility aligns with its high LogP .
  • ATX Inhibition : The target compound’s piperidin-4-yl group may enhance autotaxin (ATX) inhibition compared to the pyrrolidin-3-yl analog, as larger substituents often improve affinity for enzyme active sites .
  • Metabolic Stability : Low glutathione adduct formation in the target compound suggests resistance to nucleophilic attack, a common metabolic pathway .

NMR and Structural Confirmation

highlights that NMR chemical shifts in regions A (positions 39–44) and B (29–36) are sensitive to substituent changes. For the target compound, the piperidin-4-yl group would induce distinct shifts in these regions compared to pyrrolidin-3-yl or trifluoromethylphenyl analogs, aiding structural validation .

Biological Activity

Rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate hydrochloride is a complex organic compound notable for its unique structural features, including a piperidine ring and a hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole core. Its molecular formula is C15H26ClN3O4, with a molecular weight of 347.84 g/mol. This compound has drawn attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Structural Characteristics

The compound's structure contributes significantly to its biological activity. Key features include:

  • Piperidine Ring : Known for its role in various pharmacological activities.
  • Oxo Functional Group : Implicated in interactions with biological targets.
  • Carboxylate Ester : Enhances solubility and bioavailability.

Preliminary studies suggest that rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate hydrochloride may interact with specific enzymes or receptors involved in cellular signaling pathways. The exact mechanisms are still under investigation but may involve:

  • Modulation of enzyme activity.
  • Alteration of receptor interactions.

Pharmacological Potential

The compound has been evaluated for its potential therapeutic applications across various diseases. Notable findings include:

  • Anti-inflammatory Properties : Initial studies indicate the compound may inhibit IL-1β release in LPS/ATP-stimulated human macrophages.
  • NLRP3 Inhibition : It has shown promise as a novel NLRP3 inhibitor, which is significant in the context of inflammatory diseases.

In Vitro Studies

In vitro pharmacological screening has demonstrated the compound's ability to modulate immune responses. For instance:

  • Compounds derived from similar scaffolds have shown concentration-dependent inhibition of pyroptosis and IL-1β release (Table 1).
Compound IDPyroptosis Inhibition (%)IL-1β Release Inhibition (%)
Compound 124.9 ± 6.319.4 ± 0.4
Compound 214.9 ± 5.8Not significant
Compound 635%18–21%

Case Studies

Research on related compounds suggests that structural modifications can enhance biological activity. For example:

  • The introduction of an acetamide bridge in derivatives resulted in significant anti-pyroptotic activity.

Q & A

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with receptors like GABA-A or NMDA .
  • MD simulations : GROMACS or AMBER for assessing stability of ligand-protein complexes over 100-ns trajectories .
  • Quantum mechanics (QM) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity in nucleophilic environments .
    Cross-validate computational predictions with experimental mutagenesis data (e.g., alanine scanning of binding pockets) .

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